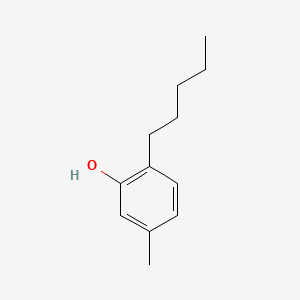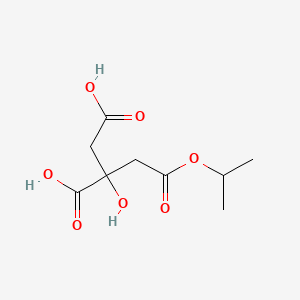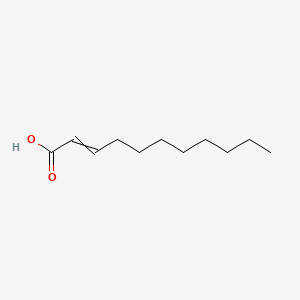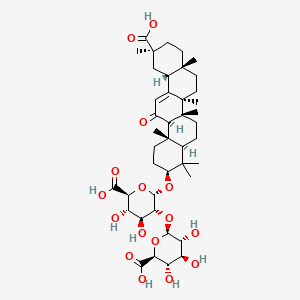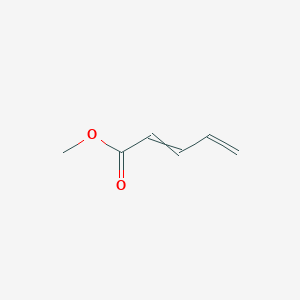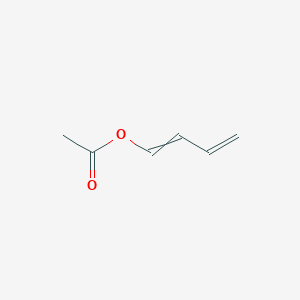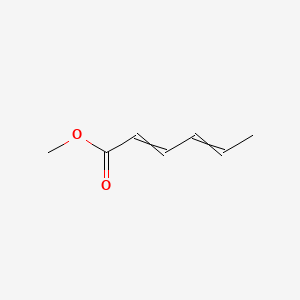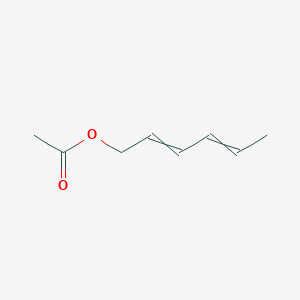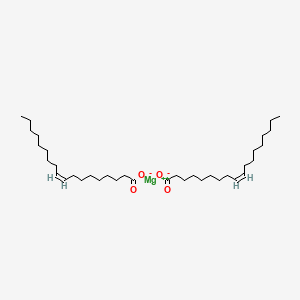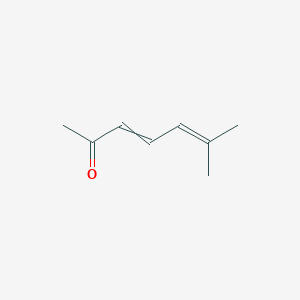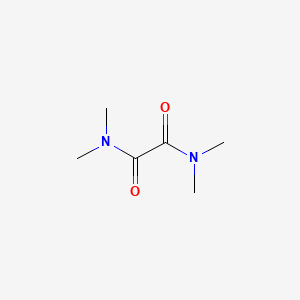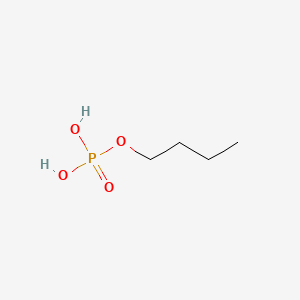
CID 15275
Übersicht
Beschreibung
CID 15275 is a useful research compound. Its molecular formula is C2H5NaO4S and its molecular weight is 148.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 15275 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 15275 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Applications in Protein Function Control
- Chemically Induced Dimerization (CID) in Biological Processes : CID is a valuable tool for studying various biological processes, with recent developments allowing control over protein function with precision and spatiotemporal resolution. This technique extends beyond signal transductions to membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
2. Gene Regulation and Editing
- Engineered PROTAC-CID Systems for Gene Regulation : The development of proteolysis-targeting chimera-based scalable CID platforms enhances gene regulation and editing. These systems enable fine-tuning of gene expression and multiplex biological signals with different logic gating operations (Ma et al., 2023).
3. Insights into Cell Biology
- CID Techniques in Cell Biology : CID techniques have resolved numerous problems in cell biology, especially in understanding lipid second messengers and small GTPases. These techniques help explain the 'signaling paradox' and offer improved specificity and the ability to manipulate multiple systems simultaneously (DeRose, Miyamoto, & Inoue, 2013).
4. Reversible Control of Protein Localization
- Photocaged-Photocleavable Chemical Dimerizer for Protein Localization : A chemical inducer of protein dimerization can be rapidly activated and deactivated using light, offering control over processes like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
5. Agricultural Applications
- Carbon Isotope Discrimination (CID) in Barley : CID as a selection criterion for water use efficiency (WUE) and productivity in barley breeding programs, demonstrating significant genotypic variation in WUE and CID (Anyia et al., 2007).
6. Methodological Challenges in Developmental Research
- CID in Developmental Research : CID process evaluation in developmental studies shows a mismatch between research goals and designs, suggesting the need for alternative techniques like machine learning and Mendelian randomization (Hamaker, Mulder, & van IJzendoorn, 2020).
7. Synthesis and Activity of Bivalent FKBP12 Ligands
- CID in Biological Research and Medical Applications : Small-molecule CIDs controlling the dimerization of engineered FKBP12-containing fusion proteins, important for studying intracellular signaling and potential therapies (Keenan et al., 1998).
8. Polymeric Structure Analysis
- CID in Polymer Architecture Study : Laser-induced dissociation and collision-induced dissociation in MALDI-ToF/ToF experiments are used for polymeric structure analysis, demonstrating distinct fragmentation pathways (Town et al., 2019).
9. Mass Spectrometry Applications
- SIFT QMS for Mixture Analysis and Structure Elucidation : Selected Ion Fragmentation Tandem Quadrupole Mass Spectrometer (SIFT QMS) demonstrates its utility in mixture analysis and structure elucidation, highlighting the potential applications in collision-induced dissociation (CID) (Yost & Enke, 1978).
Eigenschaften
IUPAC Name |
sodium;2-hydroxyethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O4S.Na/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADXKQRVAFSPTR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 15275 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




